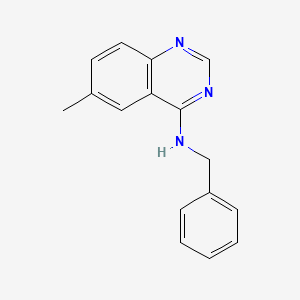

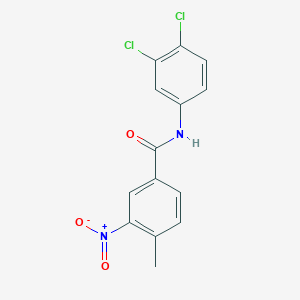

N-benzyl-6-methylquinazolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-6-methyl-4-quinazolinamine” is a derivative of quinazolinone . Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their diverse biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .

Synthesis Analysis

The synthesis of quinazolinone derivatives is achieved by using hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . In addition, 2-amino-4-iminoquinazolines are synthesized by the reaction of 2-aminobenzonitriles, instead of 2-amino aryl ketones, with N-benzyl cyanamides .科学的研究の応用

Optoelectronic Materials

Quinazoline derivatives, including N-benzyl-6-methyl-4-quinazolinamine, have been explored for their applications in optoelectronic materials. These compounds are integral in synthesizing luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). Their incorporation into π-extended conjugated systems enhances the electroluminescent properties, making them valuable for fabricating white OLEDs and red phosphorescent OLEDs. Additionally, certain derivatives are being investigated as colorimetric pH sensors and nonlinear optical materials due to their promising photoluminescence and electroluminescence properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biosensors

N-benzyl-6-methyl-4-quinazolinamine derivatives have been utilized in developing biosensors. For instance, a carbon paste electrode modified with a quinazoline derivative showed excellent characteristics for electrocatalytic oxidization, enabling the determination of glutathione and amoxicillin in biological and pharmaceutical samples. This demonstrates the potential of quinazoline-based compounds in electrochemical sensors, offering a sensitive and selective method for analyzing important biomolecules and drugs (Karimi-Maleh et al., 2014).

Antitumor Activity

Derivatives of N-benzyl-6-methyl-4-quinazolinamine have shown antitumor effects against various malignancies. For example, certain quinazoline scaffolds demonstrated inhibitory effects on hepatocellular carcinoma (HCC) by downregulating inflammatory mediators like interleukin-6 (IL-6) and reducing oxidative and metabolic stress. This suggests that these compounds could be potential drug candidates for treating HCC and possibly other types of cancer, highlighting their therapeutic significance (Keshari et al., 2017).

Antibacterial Agents

Research has also identified the potential of N-benzyl-6-methyl-4-quinazolinamine derivatives as antibacterial agents. Specific modifications to the quinazoline structure have yielded compounds with significant antibacterial activity against multidrug-resistant strains of bacteria. This aspect of quinazoline research is crucial in the face of growing antibiotic resistance, offering a pathway to develop new antibacterial drugs with novel mechanisms of action (Van Horn et al., 2014).

将来の方向性

特性

IUPAC Name |

N-benzyl-6-methylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-12-7-8-15-14(9-12)16(19-11-18-15)17-10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEXMRVGHLTXCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN=C2NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5566515.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5566541.png)

![2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5566573.png)

![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide](/img/structure/B5566596.png)

![4-[(diethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5566599.png)

![4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5566601.png)

![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide](/img/structure/B5566615.png)